A Spectroscopic Guide to 6-Ethynyl-1-methyl-1H-indole: Elucidating Molecular Structure through NMR, IR, and MS Data
A Spectroscopic Guide to 6-Ethynyl-1-methyl-1H-indole: Elucidating Molecular Structure through NMR, IR, and MS Data
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Ethynyl-1-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles and practical insights. Our objective is to empower researchers to confidently identify and characterize this and similar molecules.
Introduction: The Significance of 6-Ethynyl-1-methyl-1H-indole
Indole derivatives are a cornerstone of many biologically active compounds. The introduction of an ethynyl group at the C6 position and a methyl group at the N1 position creates a molecule with unique electronic and steric properties, making it a valuable building block for novel therapeutics and functional materials. Accurate and unambiguous structural confirmation is paramount, and for this, we turn to the triumvirate of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide will dissect the expected spectroscopic signature of 6-Ethynyl-1-methyl-1H-indole, providing a detailed rationale for the interpretation of its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 6-Ethynyl-1-methyl-1H-indole, we will examine both ¹H and ¹³C NMR data.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of 6-Ethynyl-1-methyl-1H-indole is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the aromaticity of the indole ring, the electronegativity of the nitrogen atom, and the anisotropic effects of the alkyne group.
Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 6-Ethynyl-1-methyl-1H-indole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion.
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Acquisition Parameters:
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Pulse Sequence: A standard single-pulse experiment is sufficient.
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Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
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Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
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Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (alkyne) | ~3.1 | s | - | 1H |
| H2 | ~7.1 | d | ~3.0 | 1H |
| H3 | ~6.5 | d | ~3.0 | 1H |
| H4 | ~7.6 | d | ~8.5 | 1H |
| H5 | ~7.2 | dd | ~8.5, ~1.5 | 1H |
| H7 | ~7.5 | d | ~1.5 | 1H |
| N-CH₃ | ~3.8 | s | - | 3H |
Interpretation and Rationale:
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Aromatic Protons (H2, H3, H4, H5, H7): The protons on the indole ring will resonate in the aromatic region (δ 6.5-8.0 ppm). The specific shifts and coupling patterns are characteristic of the substitution pattern. H4 and H5 will show a larger coupling constant due to their ortho relationship. H7 will appear as a doublet due to coupling with H5. H2 and H3, on the pyrrole ring, will exhibit a smaller coupling constant.
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Alkynyl Proton: The terminal alkyne proton is expected to appear in the range of δ 2.0-3.0 ppm.[1] This seemingly upfield shift for a proton attached to a π-system is due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the bond.
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N-Methyl Protons: The protons of the methyl group attached to the nitrogen will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment.
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample preparation and instrumentation are the same as for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets for each unique carbon.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~128 |
| C3 | ~101 |
| C3a | ~129 |
| C4 | ~122 |
| C5 | ~124 |
| C6 | ~118 |
| C7 | ~110 |
| C7a | ~137 |
| C (alkyne, C≡CH) | ~83 |
| CH (alkyne, C≡C H) | ~78 |
| N-CH₃ | ~33 |
Interpretation and Rationale:
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Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The quaternary carbons (C3a, C6, and C7a) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
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Alkynyl Carbons: The sp-hybridized carbons of the alkyne group typically appear in the range of δ 65-85 ppm.[2] The carbon attached to the proton (C≡C H) will be slightly upfield compared to the carbon attached to the indole ring.
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N-Methyl Carbon: The carbon of the N-methyl group will be found in the aliphatic region, typically around δ 30-35 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. For 6-Ethynyl-1-methyl-1H-indole, the key signatures will be from the terminal alkyne and the aromatic system.
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
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Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic, N-CH₃) | 2950-2850 | Medium |
| C≡C stretch (alkyne) | 2150-2100 | Weak to medium |
| C=C stretch (aromatic) | 1600-1450 | Medium to strong |
Interpretation and Rationale:
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Terminal Alkyne: The most diagnostic peaks for the ethynyl group are the ≡C-H stretch, which appears as a strong, sharp band around 3300 cm⁻¹, and the C≡C triple bond stretch, which is found in a relatively uncongested region of the spectrum between 2100-2260 cm⁻¹.[3] The intensity of the C≡C stretch can be weak.[4]
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Aromatic System: The C-H stretching vibrations of the indole ring will appear just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring will be observed as a series of bands in the 1600-1450 cm⁻¹ region.
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N-Methyl Group: The C-H stretching of the methyl group will be visible in the 2950-2850 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through analysis of its fragmentation pattern.
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
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Ionization: Electron Ionization (EI) is a common technique for small molecules, which causes fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often results in a prominent molecular ion peak.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum Data (EI):
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Molecular Ion (M⁺): m/z = 155.0735 (for C₁₁H₉N)
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Key Fragment Ions:
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m/z = 154 ([M-H]⁺): Loss of a hydrogen radical.
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m/z = 140 ([M-CH₃]⁺): Loss of the N-methyl group.
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m/z = 130: A common fragment for methylindoles.[5]
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m/z = 129: Loss of acetylene (C₂H₂) from the molecular ion.
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m/z = 115: Further fragmentation of the indole ring.
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Interpretation and Rationale:
The fragmentation of 6-Ethynyl-1-methyl-1H-indole under EI conditions will be dictated by the stability of the resulting ions. The indole ring is relatively stable, so fragmentation will likely involve the substituents. The loss of the methyl group is a common fragmentation pathway for N-methylindoles.[5] The ethynyl group can be lost as a neutral acetylene molecule. The base peak in the spectrum of 1-methylindole is the molecular ion, and a similar behavior is expected here.[5]
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how NMR, IR, and MS data are used in concert to confirm the structure of 6-Ethynyl-1-methyl-1H-indole.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of 6-Ethynyl-1-methyl-1H-indole is a clear demonstration of how modern analytical techniques provide a detailed molecular portrait. By understanding the principles behind NMR, IR, and MS, and by carefully interpreting the resulting data, researchers can confidently confirm the structure of this and other novel compounds, accelerating the pace of discovery in drug development and materials science.
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